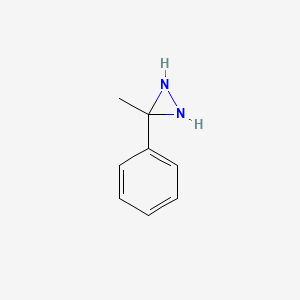
3-Methyl-3-phenyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenyldiaziridine is a highly strained three-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structure and reactivity, making it an important intermediate in organic chemistry. It is often used as a precursor for diazirine photoaffinity probes, which are valuable tools in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenyldiaziridine typically involves the reaction of a carbonyl compound with an aminating reagent such as hydroxylamine-O-sulfonic acid, followed by cyclization under slightly basic conditions . Another method involves the use of resin-bound sulfonyl oximes for the synthesis of 3-trifluoromethyl-3-phenyldiaziridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-phenyldiaziridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form diazirines, which are more stable .
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions with electrophilic reagents like ketenes or isocyanates.
Major Products: The major products formed from these reactions include diazirines and various substituted derivatives, which are useful in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenyldiaziridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-3-phenyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling studies . The molecular targets and pathways involved include various proteins and enzymes that interact with the reactive intermediates formed during photolysis .
Vergleich Mit ähnlichen Verbindungen
Diaziridine: A non-substituted version of 3-Methyl-3-phenyldiaziridine, containing two nitrogen atoms in a three-membered ring.
3-Trifluoromethyl-3-phenyldiaziridine: A derivative with a trifluoromethyl group, used in similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines. This makes it particularly valuable in the synthesis of specialized photoaffinity probes and other advanced chemical applications .
Eigenschaften
CAS-Nummer |
90006-76-1 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
3-methyl-3-phenyldiaziridine |
InChI |
InChI=1S/C8H10N2/c1-8(9-10-8)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI-Schlüssel |
BIJMKRZLMQJNCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

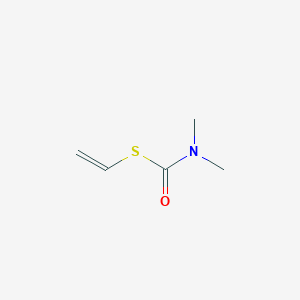

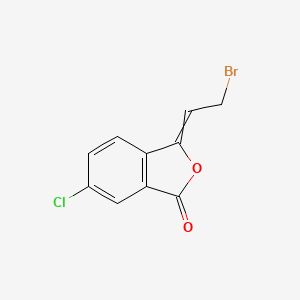
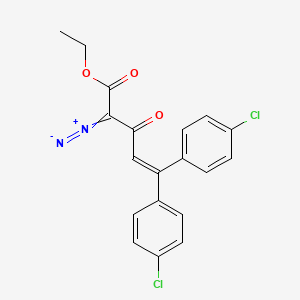
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
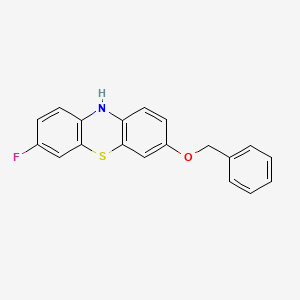
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)

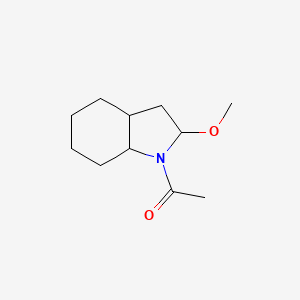
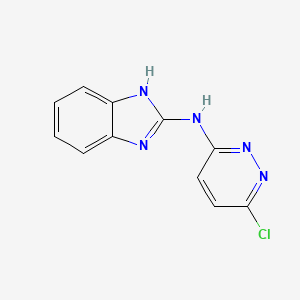
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
